1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic organic compound containing both a pyrrole and a piperidine ring. It belongs to the class of tetrahydropyrrolopyridines and is structurally similar to other biologically relevant compounds such as nicotine and anabasine. Due to its structural similarity to biologically active molecules, 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has been explored as a scaffold for developing new pharmaceutical agents, particularly in the field of central nervous system disorders. [, , , , , ]
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound characterized by a unique structure that includes a fused pyridine and pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the broader category of pyrrolopyridines and is recognized for its unique fusion of nitrogen-containing rings, which imparts distinct chemical properties and biological activities.
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One notable approach involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride as a reducing agent. This step is followed by debenzylation using hydrogen over palladium on carbon. This method has been shown to be efficient and scalable for multigram synthesis .
The reaction conditions are critical for optimizing yield and purity. Key parameters include:
The molecular formula of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is C8H12N2. Its structure features a bicyclic arrangement where a pyrrole ring is fused to a pyridine ring.
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating various biochemical pathways. The exact molecular targets depend on the specific application but often involve pathways related to neurotransmission or enzyme inhibition.
Pharmacokinetic studies indicate that the compound's bioavailability influences its efficacy as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its behavior in biological systems .
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine typically appears as a colorless to pale yellow liquid or solid depending on the purity and form.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 136.19 g/mol |
Boiling Point | Not well-defined |
Melting Point | Not well-defined |
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
The cornerstone synthetic strategy for constructing the 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine scaffold involves sodium borohydride reduction of quaternary pyrrolo[2,3-c]pyridinium salts. This method enables selective saturation of the pyridine ring while preserving the pyrrole moiety and N-methyl functionality. The process commences with N-alkylation of 1-methylpyrrolo[2,3-c]pyridine using benzyl bromide to generate the crystalline 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide precursor. Subsequent reduction with sodium borohydride in methanol or ethanol at 0–25°C efficiently yields the 4,5,6,7-tetrahydro derivative with the benzyl group intact at the N6 position. This transformation proceeds via hydride attack at the electron-deficient C7 position of the pyridinium ring, followed by sequential double-bond reduction. Critical parameters governing reaction efficiency include:
This methodology is distinguished by its operational simplicity, avoidance of specialized equipment, and high chemoselectivity for the desired partially saturated heterocycle.
Table 1: Optimization Parameters for Sodium Borohydride Reduction
Parameter | Optimal Condition | Effect of Deviation | Typical Yield Range |
---|---|---|---|
Sodium Borohydride Equivalents | 1.1–1.3 eq | <1.1 eq: Incomplete reduction; >1.5 eq: Increased impurities | 85–92% |
Reaction Temperature | 0°C to 25°C | >30°C: Decomposition/Over-reduction | 78–85% |
Solvent | Methanol, Ethanol | Aprotic solvents (THF, DCM): Slow/incomplete reaction | 80–88% |
Addition Rate | Slow, controlled addition | Rapid addition: Exotherm, increased side products | 82–90% |
Access to the parent 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine necessitates removal of the N6-benzyl group introduced during the reductive step. Catalytic hydrogenation using palladium on carbon (Pd/C) serves as the definitive method for this debenzylation. The reduction product (6-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine) is dissolved in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) and subjected to hydrogenation typically at 3–5 bar H₂ pressure in the presence of 5–10% Pd/C (10–20 wt% relative to substrate). The reaction proceeds efficiently at 40–60°C, achieving complete debenzylation within 4–8 hours to furnish the target compound as its hydrochloride salt upon workup [1].
Crucial considerations for this step include:
Table 2: Palladium-Catalyzed Debenzylation Reaction Parameters
Reaction Variable | Optimal Value/Range | Impact on Reaction Outcome |
---|---|---|
Catalyst Type | 5–10% Pd/C | Lower activity with Pd(OH)₂/C; Higher cost with Pd(OAc)₂ |
Catalyst Loading | 10–20 wt% (relative to substrate) | <10 wt%: Slower reaction; >20 wt%: No significant rate increase, higher cost |
Hydrogen Pressure | 3–5 bar | <3 bar: Slower reaction; >5 bar: Safety concerns, no rate benefit |
Temperature | 40–60°C | <40°C: Slow reaction; >60°C: Potential hydrogenolysis side reactions |
Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents preferred; THF possible but slower |
Reaction Time | 4–8 hours | Complete conversion typically within 6 hours at 50°C |
Alternative routes to the pyrrolo[2,3-c]pyridine core leverage acid-catalyzed cyclization of suitably functionalized pyridine precursors. This approach typically employs 2-aminopyridine derivatives condensed with carbonyl components capable of forming the fused pyrrole ring. A prominent example involves reacting 2-aminopyridine derivatives with 1,4-dicarbonyl equivalents (e.g., 2,5-dimethoxy-tetrahydrofuran or succinaldehyde derivatives) under Brønsted or Lewis acid catalysis. Polyphosphoric acid (PPA) serves as an effective and economical cyclization agent, promoting both electrophilic activation and dehydration. Reactions are typically conducted at elevated temperatures (80–120°C) for several hours, directly yielding the partially saturated or aromatic pyrrolopyridine core after workup [4].
Key mechanistic aspects involve:
While versatile for generating diverse substitution patterns on the pyridine ring, this method often requires careful optimization of acid strength and temperature to minimize polymerization or over-dehydration side products.
Microwave irradiation significantly enhances the efficiency of intramolecular cyclizations en route to pyrrolo[2,3-c]pyridines, particularly those involving palladium-catalyzed reactions or high-temperature condensations. This technique is invaluable for constructing complex analogues or precursors requiring multi-step sequences. Applications include:
Table 3: Cyclization Method Comparison for Pyrrolo[2,3-c]pyridine Synthesis
Cyclization Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|
Acid-Catalyzed Annulation | PPA, 80–120°C, 2–12 h | Broad substrate scope, inexpensive reagents | Harsh conditions, potential for side products, often requires separate reduction step for tetrahydro core | 45–75% |
Microwave-Assisted Cyclization | Pd catalysts, Ligands, 100–150°C, 5–30 min | Rapid, high-yielding, better regiocontrol, amenable to automation | Requires specialized equipment, higher cost for catalysts/ligands | 70–90% |
Reductive Pathway (Sec 1.1) | NaBH₄ then H₂/Pd/C | Direct access to tetrahydro core, high selectivity, scalable | Requires pre-formed pyridinium salt | 75–92% (over two steps) |
The primary advantages of microwave-assisted synthesis are drastically reduced reaction times (often >10-fold), improved product purity due to minimized side reactions, and enhanced reproducibility. Precise temperature control achievable with modern microwave reactors allows optimal energy deposition specifically into the reaction mixture, facilitating challenging ring closures critical for synthesizing intricate pyrrolopyridine derivatives used in medicinal chemistry [9].
Transitioning from batch to continuous flow processing represents a significant advancement in the large-scale manufacturing of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. Flow chemistry addresses critical limitations of batch processes, particularly for the exothermic sodium borohydride reduction and catalytic hydrogenation steps. Key implementations include:
The robustness, safety profile, and efficiency gains of continuous flow systems make them the preferred technology for industrial-scale production exceeding multigram quantities, aligning with green chemistry principles through waste minimization and energy savings.
Strategic solvent and catalyst selection profoundly impacts yield, purity, cost-effectiveness, and environmental footprint during the scaled synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine.
Acid-Catalyzed Cyclizations: Polar aprotic solvents (DMF, NMP) or acetic acid are commonly employed depending on the specific acid catalyst (e.g., PPA requires compatible solvents like DCE or toluene for dispersion) [4].
Catalyst Optimization for Debenzylation:
Deactivation Mitigation: Rigorous substrate purification to remove sulfur or amine impurities prevents catalyst poisoning. Employing moderate temperatures (40-60°C) avoids sintering of Pd nanoparticles [1].
Cost and Environmental Considerations: Lifecycle assessment guides solvent selection towards safer and more sustainable options (e.g., ethanol, ethyl acetate) without compromising yield. Immobilized catalysts in flow systems enhance recyclability and reduce metal waste. These optimizations collectively enhance the overall process efficiency, reduce the cost of goods (CoGs), and align with green chemistry metrics (E-factor reduction) for sustainable active pharmaceutical ingredient (API) manufacturing [1] [4] [9].
Table 4: Solvent and Catalyst Optimization for Key Synthetic Steps
Synthetic Step | Recommended Solvent | Recommended Catalyst | Critical Optimization Parameters | Scale-Up Impact |
---|---|---|---|---|
Quaternization (R-Br + Pyridine) | Acetonitrile, Acetone | Not Applicable | Reaction time, temperature, stoichiometry | High yield, easy salt precipitation |
NaBH₄ Reduction | Methanol, Ethanol | Not Applicable | Temperature control, addition rate, concentration | Safety (exotherm management), Yield |
Catalytic Debenzylation (H₂) | Ethanol, Ethyl Acetate | 5–10% Pd/C (10–20 wt%) | H₂ pressure, temperature, catalyst loading, purity of substrate | Catalyst cost, Reaction time, Metal removal |
Acid-Catalyzed Cyclization | Toluene, DCE (for PPA), DMF | PPA, Methanesulfonic Acid | Acid concentration, temperature, time | Yield, Purity, Equipment corrosion |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9